molecular formula C14H14O4 B13926389 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester CAS No. 92191-07-6

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester

Cat. No.: B13926389
CAS No.: 92191-07-6
M. Wt: 246.26 g/mol
InChI Key: FKPUSKXNUNDOHQ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester is an organic compound with the molecular formula C14H14O4. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group, a hydroxy group, and a methoxy group on the naphthalene ring, along with an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation to remove excess ethanol and other by-products, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester is unique due to the presence of both hydroxy and methoxy groups on the naphthalene ring, along with an ethyl ester functional group. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in various chemical reactions .

Properties

CAS No.

92191-07-6

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 4-hydroxy-5-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O4/c1-3-18-14(16)10-7-9-5-4-6-12(17-2)13(9)11(15)8-10/h4-8,15H,3H2,1-2H3

InChI Key

FKPUSKXNUNDOHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2OC)O

Origin of Product

United States

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